Product packaging for 5-(2,4,5-Trifluorophenyl)pentanoic acid(Cat. No.:)

5-(2,4,5-Trifluorophenyl)pentanoic acid

Cat. No.: B13589413
M. Wt: 232.20 g/mol
InChI Key: OUHWRFCGLAAWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2,4,5-Trifluorophenyl)pentanoic acid is a valuable fluorinated building block in medicinal chemistry and pharmaceutical research. This compound features a pentanoic acid chain linked to a 2,4,5-trifluorophenyl ring, a structure commonly employed in the design of active pharmaceutical ingredients (APIs). The presence of multiple fluorine atoms on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a key motif in drug discovery efforts. This chemical serves as a critical synthetic intermediate for the development of potential therapeutics. Research indicates that analogous 2,4,5-trifluorophenyl intermediates are utilized in the synthesis of advanced molecules, such as salts of (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid, which have been investigated as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes . As such, this compound is intended for use as a raw material in organic synthesis and process development within a laboratory setting. FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent intended for research and development purposes in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3O2 B13589413 5-(2,4,5-Trifluorophenyl)pentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

5-(2,4,5-trifluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11F3O2/c12-8-6-10(14)9(13)5-7(8)3-1-2-4-11(15)16/h5-6H,1-4H2,(H,15,16)

InChI Key

OUHWRFCGLAAWOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCCC(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 5 2,4,5 Trifluorophenyl Pentanoic Acid

Strategies for Constructing the 2,4,5-Trifluorophenyl Core

The assembly of the 2,4,5-trifluorophenyl moiety is a key challenge in the synthesis of the target molecule. Advanced organic chemistry techniques are employed to introduce the carbon side chain onto the pre-fluorinated aromatic ring.

Directed Aromatic Functionalization Approaches

One of the most direct methods for forming a carbon-carbon bond on an aromatic ring is the Friedel-Crafts acylation. chemistryjournals.net This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically using a Lewis acid catalyst. beilstein-journals.org For the synthesis of a precursor to 5-(2,4,5-trifluorophenyl)pentanoic acid, 1,2,4-trifluorobenzene (B1293510) can be acylated with glutaric anhydride (B1165640) in the presence of a catalyst like aluminum chloride (AlCl₃). google.com

This reaction forms 4-(2,4,5-trifluorophenyl)-4-oxobutanoic acid. The ketone can then be reduced to a methylene (B1212753) group through methods such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, followed by chain extension, or by first reducing the ketone to a hydroxyl group and then performing a deoxygenation. The use of various Lewis acids and reaction conditions can be optimized to maximize yield and regioselectivity. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation
Catalyst SystemTypical SubstratesAdvantagesDisadvantages
AlCl₃Arenes and acid anhydrides/chloridesHigh reactivity, cost-effectiveRequires stoichiometric amounts, moisture sensitive, generates corrosive waste
Lanthanide Triflates (e.g., Yb(OTf)₃)Substituted benzenesWater tolerant, can be recycled and reusedHigher cost compared to AlCl₃
Hafnium(IV) triflate (Hf(OTf)₄) / TfOHBenzene (B151609) and unactivated benzenesCatalytic amounts, reacts smoothly with aromatic/aliphatic acid chloridesRequires co-catalyst, higher cost

Cross-Coupling Reactions for Aryl-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile method for forming aryl-carbon bonds. harvard.edu This approach would involve the reaction of a 2,4,5-trifluorophenyl organoboron compound, like 2,4,5-trifluorophenylboronic acid, with a five-carbon electrophile containing a suitable leaving group (e.g., bromide or iodide) and a terminal ester or protected carboxylic acid function. researchgate.netresearchgate.net

For instance, 2,4,5-trifluorophenylboronic acid could be coupled with ethyl 5-bromopent-2-enoate. The resulting unsaturated ester can then be hydrogenated to yield the saturated pentanoate chain, followed by hydrolysis to the desired carboxylic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. nih.govnih.gov

Another approach involves the use of Grignard reagents. 2,4,5-Trifluorobromobenzene can be converted to the corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. researchgate.net This powerful nucleophile can then react with a suitable five-carbon electrophile, such as 5-bromopentanenitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

Elaboration of the Pentanoic Acid Side Chain

Once the 2,4,5-trifluorophenyl core is attached to a shorter carbon chain, various methodologies can be employed to extend and functionalize the side chain to the required pentanoic acid.

Chain Extension Methodologies

Chain extension, or homologation, is a key strategy for elongating the carbon backbone.

Malonic Ester Synthesis : This classic method can be used to add two carbon atoms to an alkyl halide. orgoreview.com For example, starting with 2,4,5-trifluorobenzyl bromide, reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield diethyl (2,4,5-trifluorobenzyl)malonate. chemicalnote.com A second alkylation with ethyl bromoacetate, followed by hydrolysis and decarboxylation, would extend the chain to the desired length. The general steps involve deprotonation of the malonic ester, nucleophilic substitution with an alkyl halide, hydrolysis of the esters, and finally, thermal decarboxylation. studysmarter.co.ukorganicchemistrytutor.com

Arndt-Eistert Synthesis : This method provides a way to extend a carboxylic acid by a single methylene group (-CH₂-). organic-chemistry.orgwikipedia.org Starting from a precursor like 4-(2,4,5-trifluorophenyl)butanoic acid, it would first be converted to its acid chloride. Reaction with diazomethane (B1218177) produces a diazoketone intermediate. nrochemistry.com This intermediate, in the presence of a silver catalyst and a nucleophile like water, undergoes a Wolff rearrangement to form a ketene, which is then trapped to yield the homologated this compound. chem-station.com While effective, this method requires the use of the hazardous and explosive reagent diazomethane. researchgate.net

Carboxylic Acid Functionalization Techniques

The final step in many synthetic routes is the formation of the carboxylic acid group itself. This is often achieved through the hydrolysis of a precursor functional group like an ester or a nitrile under acidic or basic conditions. For example, a synthetic route that produces ethyl 5-(2,4,5-trifluorophenyl)pentanoate would require a final saponification step (e.g., with sodium hydroxide) followed by acidification to yield the target carboxylic acid.

Alternatively, a Grignard reagent, such as one prepared from 1-bromo-4-(2,4,5-trifluorophenyl)butane, can be directly carboxylated by reacting it with carbon dioxide (CO₂), followed by an acidic workup to produce the final pentanoic acid.

Stereoselective Synthesis of Related Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is introduced into the pentanoic acid chain, requires advanced stereoselective methods.

Asymmetric Hydrogenation : One powerful strategy is the asymmetric hydrogenation of a prochiral olefin precursor. nih.gov For instance, an unsaturated analog, such as (E/Z)-5-(2,4,5-trifluorophenyl)pent-2-enoic acid, could be synthesized. The subsequent hydrogenation of the carbon-carbon double bond using a chiral transition-metal catalyst (e.g., based on iridium or rhodium) can lead to the formation of a chiral center at the C2 or C3 position with high enantioselectivity. scispace.comnih.govunt.edu The choice of chiral ligand is crucial for controlling the stereochemical outcome.

Stereoselective Reduction of Ketones : A chiral center can also be introduced by the stereoselective reduction of a ketone. A precursor such as 5-(2,4,5-trifluorophenyl)-3-oxopentanoic acid could be reduced using chiral reducing agents or catalysts. alaska.edu For example, Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst and borane (B79455) can enantioselectively reduce ketones to chiral secondary alcohols. mdpi.com This would yield a chiral hydroxy-pentanoic acid analog. Enzymes known as ketoreductases are also highly effective for the stereoselective reduction of ketoesters, offering access to specific stereoisomers. alaska.edu

Table 2: Overview of Stereoselective Methods for Chiral Analogs
MethodPrecursor TypeKey Reagent/CatalystChiral Product
Asymmetric HydrogenationUnsaturated acid/esterChiral Iridium or Rhodium complexes (e.g., with BINAP ligand)Chiral alkane
Stereoselective Ketone ReductionKetoacid/esterChiral organocatalysts (e.g., CBS catalyst), Ketoreductase enzymesChiral alcohol

These advanced synthetic methodologies provide a versatile toolbox for chemists to construct not only this compound but also its structurally diverse and stereochemically complex analogs.

Asymmetric Catalysis in Fluorinated Aryl Acid Synthesis

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. mdpi.com The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. beilstein-journals.org For fluorinated aryl acids like this compound, establishing a chiral center, for instance at the α-position to the carboxyl group, can be achieved through various catalytic asymmetric methods.

Transition-metal-catalyzed reactions are a powerful tool for creating chiral centers. beilstein-journals.org For example, the enantioselective hydrogenation of a suitably substituted unsaturated precursor is a common strategy. Catalysts based on rhodium, ruthenium, or iridium, combined with chiral phosphine (B1218219) ligands, can afford high enantiomeric excess (ee). While direct examples for this compound are not prevalent in public literature, analogous transformations provide a blueprint. For instance, the asymmetric hydrogenation of β-ketoesters or α,β-unsaturated acids using chiral catalysts is a well-established method.

Another approach involves the catalytic asymmetric fluorination of a precursor molecule. nih.gov The use of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral metal complex can introduce a fluorine atom enantioselectively. nih.govmdpi.com For instance, chiral copper or nickel bis(oxazoline) complexes have been effectively used in the fluorination of β-ketoesters, achieving high yields and enantioselectivities. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze a variety of enantioselective reactions, including cyclodehydrations to form atropisomeric heterocycles. nih.gov This principle can be extended to the synthesis of chiral fluorinated compounds.

The table below illustrates typical catalyst systems and their performance in asymmetric fluorination reactions relevant to the synthesis of chiral fluorinated acids.

Catalyst SystemSubstrate TypeFluorinating AgentTypical Enantiomeric Excess (ee)Reference
Cu(OTf)₂ / Chiral Bis(oxazoline)β-KetoestersNFSI>90% nih.gov
Ni(ClO₄)₂ / DBFOX-PhCyclic β-KetoestersNFSI93-99% nih.gov
Sc(III) / N,N'-dioxide3-Substituted OxindolesNFSI89-99% beilstein-journals.org
Chiral Phosphoric Acid (e.g., TRIP)N-Acylhydrazones-up to 91:9 er nih.gov

Chiral Pool and Auxiliary-Based Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgresearchgate.net This strategy is advantageous as the initial chirality is preserved throughout the reaction sequence, potentially simplifying the synthesis of a target molecule with a similar chiral structure. wikipedia.org For the synthesis of an enantiopure derivative of this compound, a starting material from the chiral pool could be elaborated through functional group transformations. For example, a chiral amino acid could be converted into a key intermediate where the trifluorophenyl group is introduced via a cross-coupling reaction. researchgate.net

Chiral auxiliary-based synthesis is another robust method for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary. researchgate.net The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. Evans auxiliaries (oxazolidinones) are commonly used for stereoselective alkylation, aldol, and acylation reactions. nih.gov

For instance, an Evans acyl-oxazolidinone could be acylated with a derivative of the 2,4,5-trifluorophenyl group. Subsequent diastereoselective alkylation of the α-carbon, followed by removal of the auxiliary, would yield the desired chiral pentanoic acid derivative. This method offers high diastereoselectivity and the chiral auxiliary can often be recovered and reused. iupac.org

The table below outlines the general steps and key features of these two approaches.

ApproachPrincipleKey StepsAdvantagesReference
Chiral Pool SynthesisUse of naturally occurring enantiopure starting materials.1. Selection of a suitable chiral starting material (e.g., amino acid). 2. Functional group transformations. 3. Introduction of the trifluorophenyl moiety.Inherent chirality, potentially fewer steps. wikipedia.orgresearchgate.net
Chiral Auxiliary-Based SynthesisTemporary attachment of a chiral molecule to direct stereochemistry.1. Attachment of chiral auxiliary (e.g., Evans auxiliary) to the substrate. 2. Diastereoselective reaction (e.g., alkylation). 3. Cleavage of the auxiliary.High diastereoselectivity, predictable stereochemical outcome, recyclable auxiliary. nih.goviupac.org

Optimization of Reaction Conditions and Process Development for Scalability

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of reaction conditions and process development to ensure safety, efficiency, and cost-effectiveness. princeton-acs.orgresearchgate.net For the synthesis of this compound, a key step often involves the formation of a Grignard reagent from a trifluorophenyl halide, followed by reaction with a suitable electrophile. researchgate.net

The formation of trifluoromethylphenyl Grignard reagents can be hazardous, with potential for detonation if not properly controlled. orgsyn.orgacs.org Optimization studies focus on solvent choice, temperature control, and the use of additives. For example, using tetrahydrofuran (B95107) (THF) as a solvent and maintaining a temperature well below reflux can mitigate risks. orgsyn.org The addition of lithium chloride (LiCl) has been shown to facilitate the formation of Grignard reagents from less reactive aryl chlorides. researchgate.net

Continuous flow chemistry offers significant advantages for managing highly exothermic or hazardous reactions. researchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product quality. researchgate.net A continuous flow process for the synthesis of 2,4,5-trifluorobenzoic acid has been reported, involving a Grignard exchange reaction followed by carboxylation with CO2 in a falling film microreactor. researchgate.net A similar setup could be adapted for the synthesis of the target pentanoic acid.

Process optimization also involves streamlining workup and isolation procedures to reduce waste and improve throughput, often measured by the process mass intensity (PMI). princeton-acs.org This can include developing crystallization-based purifications to avoid chromatography and implementing solvent recycling. researchgate.netprinceton-acs.org

The following table summarizes key parameters for optimization in the synthesis of fluorinated aryl acids.

ParameterObjectiveMethods and ConsiderationsReference
Grignard Reagent FormationImprove safety and yield.Use of THF as solvent, low-temperature control, addition of LiCl, considering flow chemistry for better heat management. researchgate.netorgsyn.orgresearchgate.net
Reaction KineticsMaximize conversion and minimize side reactions.Control of temperature, reaction time, and reagent stoichiometry. Use of in-situ monitoring techniques (e.g., IR, NMR). numberanalytics.comdtu.dk
Workup and IsolationImprove purity, yield, and reduce waste (lower PMI).Development of extractive workups, crystallization-based purification instead of chromatography, solvent recycling. princeton-acs.orgresearchgate.net
ScalabilityEnsure robust and reproducible large-scale production.Transition from batch to continuous flow processing, validation of process parameters at pilot scale. princeton-acs.orgprinceton-acs.org

Iii. Chemical Reactivity and Mechanistic Investigations of 5 2,4,5 Trifluorophenyl Pentanoic Acid and Its Analogs

Reactivity of the Carboxylic Acid Moiety

The pentanoic acid side chain possesses a terminal carboxylic acid group, which is a versatile functional group capable of undergoing a range of transformations common to its class.

Esterification: The conversion of 5-(2,4,5-Trifluorophenyl)pentanoic acid to its corresponding esters can be readily achieved through several standard protocols. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed. More recently, catalytic methods using boronic acids have been developed, offering a milder and more atom-economical approach to amide bond formation. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids
TransformationReagents and ConditionsMechanism HighlightsReference
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), HeatAcid-catalyzed nucleophilic acyl substitution. Reversible reaction driven to completion by excess alcohol or water removal. masterorganicchemistry.comresearchgate.net
Amidation via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (e.g., Pyridine)Two-step process involving formation of a highly reactive acyl chloride intermediate followed by nucleophilic attack by the amine. researchgate.net
Direct Amidation (Coupling)Amine (R-NH₂), Coupling Agent (e.g., EDCI, DCC)In situ activation of the carboxylic acid to form a reactive intermediate (e.g., O-acylisourea) which is then attacked by the amine. organic-chemistry.org
Boronic Acid-Catalyzed AmidationAmine (R-NH₂), Boronic Acid Catalyst (e.g., (3,4,5-Trifluorophenyl)Boronic Acid), HeatCatalytic cycle involving activation of the carboxylic acid by the boronic acid. researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that aliphatic carboxylic acids like this compound are generally resistant to under normal conditions. The thermal decarboxylation of simple carboxylic acids requires very high temperatures and is often not a clean reaction.

Facile decarboxylation typically requires the presence of an electron-withdrawing group at the β-position of the carboxylic acid, such as in β-keto acids or malonic acids, which can stabilize the carbanion intermediate formed upon CO₂ loss. organic-chemistry.org Since this compound lacks such a feature, its direct decarboxylation is thermodynamically and kinetically unfavorable.

However, decarboxylation can be achieved through specific chemical pathways. For instance, in the Hunsdiecker reaction, the silver salt of a carboxylic acid reacts with bromine to yield an alkyl bromide with one less carbon atom, proceeding through a radical mechanism. Another example is Kolbe electrolysis, where the electrolysis of a carboxylate salt leads to a radical intermediate that decarboxylates and then dimerizes. It is important to note that these are destructive transformations of the parent molecule rather than simple removals of CO₂. In some cases, tandem C-H activation followed by decarboxylation has been used to functionalize aromatic rings, using the carboxylic acid as a traceless directing group. ibs.re.kr

Aromatic Reactivity of the 2,4,5-Trifluorophenyl Ring

The 2,4,5-trifluorophenyl ring is significantly electron-deficient due to the strong inductive and moderate resonance electron-withdrawing effects of the three fluorine atoms. This electronic character profoundly dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. The 2,4,5-trifluorophenyl group is strongly deactivated towards EAS. The fluorine atoms and the alkylpentanoic acid side chain both act as ortho-, para-directing groups. csbsju.edu However, the powerful deactivating inductive effect of the fluorines dominates, making the ring much less nucleophilic than benzene (B151609) and requiring harsh reaction conditions for substitution to occur. libretexts.org

The regioselectivity of a potential EAS reaction would be determined by the combined directing effects of the substituents. The pentanoic acid chain is a weak activating (or deactivating, depending on the specific reaction) ortho-, para-director. The fluorine atoms are strong deactivators but are also ortho-, para-directing. The potential sites for substitution are C3 and C6.

Attack at C6: This position is ortho to the alkyl chain and meta to the fluorines at C5 and C2.

Attack at C3: This position is meta to the alkyl chain, ortho to the fluorine at C4, and para to the fluorine at C2.

Given the strong deactivation, predicting a major product is difficult, and any reaction would likely result in a mixture of isomers with low yield. Forcing conditions, such as using strong Lewis acid catalysts in nitration or Friedel-Crafts reactions, would be necessary. organic-chemistry.orgyoutube.com

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 2,4,5-trifluorophenyl ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (the fluorine atoms) that can stabilize the negatively charged intermediate. youtube.com

The SₙAr mechanism proceeds in two steps:

Addition: A strong nucleophile (e.g., RO⁻, R₂N⁻, RS⁻) attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion known as a Meisenheimer complex. semanticscholar.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the SₙAr reaction is predictable. Nucleophilic attack is favored at positions that are ortho or para to the electron-withdrawing groups, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative atoms of those groups. In the 2,4,5-trifluorophenyl system, all three fluorine atoms act as both leaving groups and activating groups. The most likely site for substitution is the C4 position, as it is para to the fluorine at C1 (position of the alkyl chain) and ortho to the fluorine at C5. The C2 position is also a potential site for attack. The relative reactivity would depend on the specific nucleophile and reaction conditions. nih.gov

Table 2: Predicted Aromatic Substitution Patterns
Reaction TypeRing ActivityPredicted Major Site(s) of ReactionMechanistic RationaleReference
Electrophilic Aromatic Substitution (EAS)Strongly DeactivatedC3, C6 (requires harsh conditions, low yield expected)The ring is electron-poor due to fluorine substituents. Substitution is directed by both the alkyl chain and fluorine atoms to the remaining open positions. csbsju.edulibretexts.org
Nucleophilic Aromatic Substitution (SₙAr)Strongly ActivatedC4 (most likely), C2Fluorine atoms strongly withdraw electron density, stabilizing the negative charge in the Meisenheimer intermediate. Attack is favored at positions ortho/para to activating groups. libretexts.orgsemanticscholar.org

Reduction and Oxidation Reactions of the Compound

Reduction Reactions: The reduction of this compound can target either the carboxylic acid group or the aromatic ring.

Reduction of the Carboxylic Acid: The carboxyl group can be selectively reduced to a primary alcohol, 5-(2,4,5-Trifluorophenyl)pentan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This is a standard transformation for carboxylic acids.

Reduction of the Aromatic Ring: The reduction of the highly fluorinated aromatic ring is more complex. Catalytic hydrogenation (e.g., with H₂ over Pd/C) is unlikely to affect the aromatic ring under standard conditions but could potentially cause hydrodefluorination (replacement of F with H) at high temperatures and pressures. Electrochemical reduction methods have been shown to be effective for polyfluorinated benzoic acids. rsc.org Studies on pentafluorobenzoic acid have demonstrated that controlled-potential electrolysis can lead to selective reductive defluorination or reduction of the carboxylic acid to a benzyl (B1604629) alcohol, depending on the conditions. rsc.org By analogy, electrochemical reduction of this compound could potentially yield products of partial defluorination or reduction of the carboxyl group.

Oxidation Reactions: The aliphatic side chain and the aromatic ring are generally resistant to oxidation under mild conditions.

Oxidation of the Alkyl Chain: The pentanoic acid chain lacks easily oxidizable functional groups. Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) under harsh conditions could potentially cleave the alkyl chain. The benzylic position (the -CH₂- group attached directly to the aromatic ring) is the most susceptible site to oxidation. Under vigorous conditions, this could lead to the formation of 2,4,5-trifluorobenzoic acid.

Oxidation of the Aromatic Ring: The electron-deficient aromatic ring is highly resistant to oxidative degradation. Reactions like ozonolysis could cleave the ring, but this is a non-selective, destructive process.

Studies on Reaction Intermediates and Transition States

Detailed mechanistic studies on the chemical reactivity of this compound itself are not extensively documented in publicly available research. However, significant insights into the behavior of related structures can be drawn from comprehensive investigations into its shorter-chain analogs, particularly those that serve as key precursors in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin (B1680988). These studies, often employing a combination of experimental techniques and computational modeling, have shed light on the crucial reaction intermediates and transition states that govern the stereoselectivity and efficiency of synthetic routes.

One of the most well-studied reactions involving an analog of this compound is the asymmetric hydrogenation of an enamine precursor to sitagliptin. Mechanistic investigations involving deuterium (B1214612) labeling have suggested that this transformation likely proceeds through an imine tautomer intermediate. This insight is critical for understanding the reaction pathway and for optimizing conditions to achieve high enantioselectivity.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these complex reactions. For instance, in a practical and scalable asymmetric synthesis of sitagliptin, DFT calculations revealed that two key noncovalent interactions are responsible for the high diastereoselectivity observed. acs.org These interactions stabilize the favored transition state, leading to the desired stereoisomer.

The identified stabilizing interactions in the transition state include:

An intramolecular hydrogen bond between the enamide N-H and the sulfur-oxygen bond of a boryl mesylate. acs.org

A C–H···F interaction between a fluorine atom on the trifluorophenyl ring and a methyl group of the mesylate ligand. acs.org This latter interaction, a type of hydrogen bridge, was found to have an intermolecular distance of 2.27 Å, which is shorter than the sum of the van der Waals radii (2.54 Å), indicating a significant stabilizing effect. acs.org

The following table summarizes the key intermediates and transition state features identified in the study of this compound analogs:

Reaction Type Investigated Analog Key Intermediate(s) Key Transition State Features Method of Investigation
Asymmetric HydrogenationEnamine precursor of SitagliptinImine tautomer-Deuterium labeling studies
Asymmetric ReductionEnamine precursor of SitagliptinNot explicitly definedIntramolecular H-bond (N-H···O=S), C–H···F interactionDensity Functional Theory (DFT)

Further studies on the synthesis of sitagliptin have explored various other intermediates. For example, biocatalytic approaches often involve the conversion of a β-keto ester, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, using a transaminase enzyme. nih.gov In other chemical syntheses, a chiral hemiacetal has been employed as a key intermediate. The stereoselective addition of enolates to sulfinyl imines represents another pathway where the transition state geometry dictates the stereochemical outcome of the reaction.

While these studies focus on butanoic acid derivatives, the principles governing the stability of intermediates and the geometry of transition states, particularly the influence of the trifluorophenyl group through electronic and potential noncovalent interactions, provide a valuable framework for predicting and understanding the reactivity of the homologous this compound.

Iv. Computational and Theoretical Studies of 5 2,4,5 Trifluorophenyl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine electronic structure and predict reactivity. mpg.de For 5-(2,4,5-Trifluorophenyl)pentanoic acid, these calculations reveal how the electron-withdrawing nature of the three fluorine atoms influences the phenyl ring and, consequently, the entire molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this compound, the ESP would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, identifying them as sites for electrophilic attack or hydrogen/halogen bonding. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. Natural Bond Orbital (NBO) analysis can also quantify atomic charges, further refining the picture of the molecule's electronic landscape. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Property Calculated Value Significance
HOMO Energy -7.2 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -0.9 eV Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap 6.3 eV Indicator of chemical stability and reactivity.
Dipole Moment 3.5 D Measures the overall polarity of the molecule.
Charge on C=O Oxygen -0.65 e Indicates a primary site for hydrogen bond acceptance.
Charge on O-H Hydrogen +0.52 e Indicates a primary site for hydrogen bond donation.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanoic acid chain and the rotation around the C-C bond connecting it to the phenyl ring give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. chemrxiv.org This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. nih.gov For this molecule, critical dihedral angles include those along the pentyl chain and the angle defining the orientation of the carboxyl group relative to the chain.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. uiowa.edu By simulating the motion of atoms based on a force field, MD can reveal which conformations are most populated at a given temperature and how solvent molecules influence the conformational landscape. mdpi.comnih.gov An MD simulation in an explicit solvent like water or DMSO would show how solvent molecules form hydrogen bonds with the carboxylic acid group and how the hydrophobic trifluorophenyl ring interacts with the solvent. wustl.edu These simulations provide a more realistic picture of the molecule's behavior in solution than static, gas-phase calculations. nih.gov

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

Conformer Description Dihedral Angle (Cα-Cβ-Cγ-Cδ) Relative Energy (kcal/mol) Predicted Population (298 K)
Fully Extended (Anti) 180° 0.00 75%
Gauche 1 +60° 0.85 12%
Gauche 2 -60° 0.85 12%
Eclipsed (Transition State) 4.50 <1%

Prediction of Spectroscopic Parameters for Structural Elucidation

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. researchgate.net Predicted spectra can help assign experimental peaks, especially for complex molecules with many signals. For this compound, calculations would predict the distinct chemical shifts for the three non-equivalent fluorine atoms and the protons and carbons along the aliphatic chain.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be generated by calculating the harmonic frequencies of the molecule's normal modes of vibration. researchgate.net These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra. Key predicted peaks would include the characteristic C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), and the strong C-F stretching vibrations (~1100-1350 cm⁻¹). researchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data) Calculations performed using the GIAO method in a simulated DMSO solvent model.

Nucleus Predicted Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
¹H (COOH) 12.1 12.0
¹³C (C=O) 175.2 174.8
¹⁹F (C2-F) -135.8 -136.1
¹⁹F (C4-F) -142.5 -142.9
¹⁹F (C5-F) -155.1 -155.4

Molecular Modeling of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecules. rsc.org this compound is capable of participating in several important non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (O-H) and acceptor (C=O). This allows the molecule to form strong intermolecular hydrogen-bonded dimers in the solid state or in non-polar solvents. nih.gov These interactions are readily modeled to determine their geometry and stabilization energy.

Halogen Bonding: Covalently bonded halogen atoms, particularly when attached to an electron-withdrawing ring, can have an anisotropic charge distribution, creating a region of positive electrostatic potential known as a σ-hole on the outermost portion of the halogen. science.govchemistryviews.org This allows the fluorine atoms in the trifluorophenyl ring to act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen of another molecule. While fluorine typically forms weaker halogen bonds than chlorine or bromine, the electron-withdrawing environment of the phenyl ring enhances this capability. chemistryviews.orgnih.gov

π-π Stacking: The electron-deficient nature of the trifluorophenyl ring allows it to participate in π-π stacking interactions with other aromatic systems.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these weak interactions, identifying bond critical points and quantifying their strength and nature (e.g., electrostatic vs. covalent character). nih.govrsc.org

Table 4: Analysis of Potential Non-Covalent Interactions in this compound (Illustrative Data)

Interaction Type Interacting Atoms Typical Distance (Å) Calculated Interaction Energy (kcal/mol)
Intermolecular Hydrogen Bond O-H···O=C 1.7 - 1.9 -8.0 to -12.0
Intermolecular Halogen Bond C-F···O=C 2.8 - 3.1 -1.0 to -2.5
π-π Stacking (C₆H₂F₃)···(C₆H₂F₃) 3.4 - 3.8 -2.0 to -4.0

Theoretical Insights into Reaction Mechanisms and Stereoselectivity

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. researchgate.net For reactions involving this compound, such as esterification or amide formation at the carboxyl group, theoretical calculations can identify the structures of transition states and intermediates. dntb.gov.ua By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict reaction rates and understand how catalysts might influence the reaction pathway.

Furthermore, computational models can predict and explain stereoselectivity. nsf.gov If a chiral center were introduced into the pentanoic acid chain, or if the molecule were to react with a chiral reagent, theoretical calculations could be used to model the different diastereomeric transition states. The energy difference between these transition states would determine the predicted product ratio (e.g., the diastereomeric excess). The bulky and electronically distinct trifluorophenyl group would likely exert significant steric and electronic influence on the approach of reagents, thereby controlling the stereochemical outcome of such reactions.

V. Role of 5 2,4,5 Trifluorophenyl Pentanoic Acid As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

No specific examples are documented in the surveyed literature where 5-(2,4,5-Trifluorophenyl)pentanoic acid is used as a foundational component for building more complex fluorinated structures.

Precursor for Advanced Intermediates in Fine Chemical Synthesis

There is no available information on the conversion of this compound into advanced intermediates for fine chemical production.

Development of Diverse Analogs via Derivatization of the Core Structure

While the carboxylic acid group of this compound is chemically amenable to standard derivatization reactions (e.g., esterification, amidation), no studies detailing the synthesis and application of such analogs have been found.

Vi. Molecular Interactions and Biochemical Insights Non Clinical Focus

Investigations into In Vitro Biochemical Target Interactions

In vitro studies are crucial for elucidating the direct interactions of a compound with biological molecules. Although detailed experimental data for 5-(2,4,5-Trifluorophenyl)pentanoic acid is limited, we can infer its potential interactions based on its chemical structure.

At present, specific ligand-protein binding studies for this compound have not been extensively reported. However, the structural characteristics of the molecule suggest potential for various types of interactions with protein binding pockets. The pentanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the trifluorophenyl group can engage in hydrophobic and halogen bonding interactions. nih.gov

Computational docking studies could provide insights into the potential binding modes of this compound with various protein targets. Such studies would typically predict the binding affinity and identify key amino acid residues involved in the interaction.

Table 1: Hypothetical Ligand-Protein Binding Characteristics of this compound

Target ProteinPredicted Binding Affinity (Kd)Key Interacting Residues (Hypothetical)Interaction Type
Fatty Acid Binding Protein 5Low µMArg126, Tyr128Hydrogen bond, Hydrophobic
Dipeptidyl peptidase-4 (DPP-4)High µMSer630, His740Electrostatic, Halogen bond
Cyclooxygenase-2 (COX-2)Mid µMArg120, Tyr355Hydrogen bond, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on the analysis of the compound's structure and common interactions of similar molecules.

While direct enzyme inhibition data for this compound is scarce, structure-activity relationship (SAR) studies on related fluorinated compounds provide valuable insights. The degree and position of fluorine substitution on a phenyl ring can significantly influence the inhibitory potency and selectivity of a molecule. nih.gov

For instance, in a series of related inhibitors, the introduction of fluorine atoms can alter the electronic properties and conformation of the molecule, leading to enhanced binding to the active site of an enzyme. rroij.com The 2,4,5-trifluoro substitution pattern in the target compound is expected to create a unique electronic and steric profile that could be beneficial for interaction with specific enzymes.

Table 2: Comparative Enzyme Inhibition Data for Analogous Phenylalkanoic Acids

CompoundTarget EnzymeIC50 (µM)Key Structural Feature
5-Phenylpentanoic acidHypothetical Enzyme A50Unsubstituted phenyl ring
5-(4-Fluorophenyl)pentanoic acidHypothetical Enzyme A25Single fluorine substitution
5-(2,4-Difluorophenyl)pentanoic acidHypothetical Enzyme A10Difluoro substitution
This compound Hypothetical Enzyme A 5 (Predicted) Trifluoro substitution

Note: The data for the target compound is a prediction based on SAR trends observed in analogous series and is not based on experimental results.

Mechanistic Elucidation of Biological Activities at a Molecular Level

The biological activities of a small molecule are a direct consequence of its interactions at the molecular level. For this compound, any potential biological effects would likely stem from its ability to modulate the function of specific proteins.

Given its structural similarity to precursors of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin (B1680988), it is plausible that this compound could exhibit weak inhibitory activity against DPP-4. The trifluorophenyl group is a key pharmacophore in several DPP-4 inhibitors, contributing to potent and selective binding. However, without the specific amine and triazolopiperazine moieties found in sitagliptin, the inhibitory activity of this compound itself is expected to be significantly lower.

Furthermore, the pentanoic acid chain suggests a possible interaction with enzymes involved in fatty acid metabolism or transport, such as fatty acid binding proteins (FABPs). The lipophilic trifluorophenyl group could facilitate entry into the hydrophobic binding pockets of these proteins.

Role of Fluorine Substitution in Modulating Molecular Recognition

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. hilarispublisher.com The three fluorine atoms in this compound are expected to play a significant role in its molecular recognition by biological targets.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding site, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds. The high electronegativity of fluorine can also create favorable electrostatic interactions. nih.gov

Increased Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance the ability of the molecule to cross cell membranes and interact with hydrophobic binding pockets. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the biological half-life of the compound. nih.gov

Conformational Control: The steric bulk and electronic effects of the fluorine atoms can influence the preferred conformation of the phenyl ring and the pentanoic acid side chain, pre-organizing the molecule for optimal binding to its target.

The specific 2,4,5-trifluorination pattern creates a distinct electrostatic potential surface on the aromatic ring, which can lead to highly specific interactions with complementary residues in a protein binding site, thereby influencing selectivity. hilarispublisher.com

Vii. Advanced Analytical Methodologies for Research Study of 5 2,4,5 Trifluorophenyl Pentanoic Acid

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the structural characterization and mechanistic investigation of chemical reactions involving 5-(2,4,5-trifluorophenyl)pentanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of this compound. Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative, offering distinct signals for each fluorine atom on the phenyl ring, which are sensitive to their chemical environment. This technique is invaluable for confirming the substitution pattern of the aromatic ring.

¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the pentanoic acid chain and the aromatic ring.

¹³C NMR: Reveals the carbon skeleton of the molecule.

¹⁹F NMR: Crucial for confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring. The chemical shifts and coupling constants provide unambiguous structural information. researchgate.net

In mechanistic studies, in-situ NMR monitoring can track the progress of reactions involving this compound, allowing for the identification of intermediates and byproducts, thereby providing insights into the reaction pathway.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information, corroborating data from NMR spectroscopy. For instance, in the synthesis of related compounds like 2,4,5-trifluorobenzoic acid, GC/MS has been utilized for product characterization. americanlaboratory.com

Spectroscopic Technique Information Obtained for this compound
¹H NMRElucidation of the proton environment in the aliphatic chain and aromatic ring.
¹³C NMRCharacterization of the carbon framework of the molecule.
¹⁹F NMRConfirmation of the trifluorophenyl substitution pattern and electronic environment of fluorine atoms. researchgate.net
2D NMR (COSY, HSQC, HMBC)Determination of the connectivity between atoms, confirming the overall molecular structure.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination to confirm the elemental composition and molecular formula.
Gas Chromatography-Mass Spectrometry (GC/MS)Separation and identification of volatile derivatives or impurities. americanlaboratory.com

Chromatographic Methods for Purity Assessment in Research Syntheses

The purity of a research compound is paramount for the validity of subsequent studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the purity determination of non-volatile organic compounds like this compound. A C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is in its protonated form, provides excellent separation of the main compound from its impurities. Detection is commonly achieved using a UV detector, as the trifluorophenyl group provides a strong chromophore. For a related compound, 2,4,5-trifluorobenzoic acid, HPLC has been successfully employed to monitor its synthesis. americanlaboratory.com

Gas Chromatography (GC): For the analysis of this compound by GC, derivatization is often necessary to increase its volatility and thermal stability. Esterification of the carboxylic acid group, for example, to its methyl or ethyl ester, is a common derivatization strategy. The resulting ester can then be analyzed on a suitable capillary column, such as one with a polar stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of any volatile impurities. GC analysis has been reported for the related 2,4,5-trifluorobenzoic acid. americanlaboratory.com

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Stationary Phase C18 (Reversed-Phase)Polar capillary column (e.g., Carbowax)
Mobile Phase/Carrier Gas Acetonitrile/Water with acid modifierHelium or Nitrogen
Sample Preparation Dissolution in a suitable solventDerivatization (e.g., esterification) followed by dissolution
Detection UV-Vis DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Typical Purity Achieved >99%>99%

Chiral Analysis for Enantiomeric Purity Determination in Asymmetric Synthesis

Since this compound possesses a chiral center at the carbon atom bearing the trifluorophenyl group if substituted along the pentanoic acid chain in a way to create stereoisomerism, the determination of enantiomeric purity is crucial in the context of asymmetric synthesis. Chiral chromatography is the most effective method for separating and quantifying the enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The direct separation of the enantiomers of this compound can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. heraldopenaccess.us The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For a structurally similar compound, 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, chiral separation has been achieved using a CHIRALPAK ZWIX(-) column with a mobile phase of methanol/acetonitrile containing triethylamine (B128534) and acetic acid. hplc.eu This suggests that zwitterionic or polysaccharide-based chiral stationary phases could be effective for the resolution of this compound.

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.

Parameter Chiral HPLC Method
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK series) or Zwitterionic (e.g., ZWIX series) hplc.eu
Mobile Phase Hexane/Isopropanol with acidic or basic additives
Detection UV-Vis Detector
Parameter Determined Enantiomeric Excess (e.e.)
Elution Order Example (S)-enantiomer followed by (R)-enantiomer hplc.eu

Viii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds is a cornerstone of modern medicinal and materials chemistry. However, traditional fluorination methods often involve harsh reagents and conditions, prompting the development of more sustainable alternatives. Future research into the synthesis of 5-(2,4,5-Trifluorophenyl)pentanoic acid is likely to focus on greener and more efficient methodologies.

One promising avenue is the application of late-stage fluorination techniques, which introduce fluorine atoms at a later step in the synthetic sequence, often with greater selectivity and functional group tolerance. Catalytic methods, particularly those employing transition metals, are also expected to play a crucial role. For instance, the development of novel catalysts for the selective hydrogenation of fluorinated arenes could provide a direct and atom-economical route to related saturated cyclic derivatives. rsc.org

Furthermore, enzymatic and biocatalytic approaches are gaining traction for the synthesis of fluorinated compounds under mild conditions. The exploration of enzymes capable of catalyzing the formation of the carbon-fluorine bond or modifying fluorinated substrates could lead to highly enantioselective and environmentally benign synthetic pathways.

Potential Sustainable Synthetic Strategies:

Methodology Key Advantages Potential Starting Materials Anticipated Challenges
Late-Stage C-H Fluorination High atom economy, functional group tolerance5-Phenylpentanoic acidRegioselectivity, catalyst stability
Catalytic Cross-Coupling Versatility, control over substitution pattern1-Bromo-2,4,5-trifluorobenzene and a pentanoic acid derivativeCatalyst cost and sensitivity, reaction optimization
Biocatalytic Fluorination High selectivity, mild reaction conditionsA suitable pentanoic acid precursorEnzyme discovery and engineering, substrate scope
Flow Chemistry Improved safety and scalability, precise reaction controlVarious fluorinated and non-fluorinated precursorsInitial setup cost, optimization of flow parameters

Exploration of New Applications as a Chemical Intermediate

Fluorinated building blocks are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. molecularcloud.orgyoutube.com this compound, with its combination of a trifluorinated phenyl ring and a carboxylic acid functionality, is a prime candidate for a versatile chemical intermediate.

In medicinal chemistry, this compound could serve as a precursor for the synthesis of novel bioactive molecules. The trifluorophenyl moiety is a common feature in many drugs, and the pentanoic acid chain allows for a variety of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. mdpi.commdpi.comfrontiersin.org For example, it could be incorporated into the structure of enzyme inhibitors, receptor antagonists, or other therapeutic agents.

In materials science, fluorinated compounds are valued for their thermal stability and unique electronic properties. man.ac.uk this compound could be utilized as a monomer or a modifying agent in the synthesis of specialty polymers, liquid crystals, or organic electronics. The trifluorophenyl group can influence the packing and intermolecular interactions in the solid state, leading to materials with desirable properties.

Potential Applications as a Chemical Intermediate:

Field Potential Application Key Structural Feature Example of Target Molecule Class
Medicinal Chemistry Synthesis of enzyme inhibitorsTrifluorophenyl group for binding interactionsDiacylglycerol Acyltransferase-1 (DGAT-1) inhibitors nih.gov
Medicinal Chemistry Development of novel drug candidatesCarboxylic acid for derivatizationFluorinated triazole derivatives frontiersin.org
Agrochemicals Synthesis of herbicides and pesticidesEnhanced lipophilicity and metabolic stabilityFluorinated pyrethroids
Materials Science Monomer for specialty polymersThermal stability and unique electronic propertiesFluorinated polyesters or polyamides

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry offers powerful tools for the rational design of molecules with specific properties, thereby accelerating the discovery process and reducing experimental costs. researchgate.net For this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of a series of derivatives and their biological activity. mdpi.comnih.govrutgers.edu By systematically modifying the structure of the parent compound in silico (e.g., by changing the length of the alkyl chain, introducing other substituents on the phenyl ring), it is possible to identify modifications that are likely to enhance a desired activity.

Molecular docking simulations can be used to predict the binding modes and affinities of derivatives to specific biological targets, such as enzymes or receptors. This information is invaluable for the design of potent and selective drug candidates. Furthermore, quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecules, aiding in the interpretation of experimental data and the design of new experiments. nih.govrsc.orgacs.org

Computational Approaches for Derivative Design:

Computational Method Predicted Properties Application in Design
Quantitative Structure-Activity Relationship (QSAR) Biological activity (e.g., IC50, EC50)Guiding the synthesis of more potent analogues
Molecular Docking Binding affinity and mode to a biological targetDesigning selective and high-affinity ligands
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic propertiesUnderstanding reaction mechanisms, predicting spectral data
Molecular Dynamics (MD) Simulations Conformational flexibility, solvation propertiesAssessing the stability and dynamics of ligand-protein complexes

Expanding Understanding of Molecular Interactions in Non-Clinical Systems

The trifluorophenyl group in this compound is expected to participate in a range of non-covalent interactions that are crucial for its behavior in various chemical and biological systems. mhmedical.com These interactions include halogen bonding, hydrogen bonding, and π-stacking.

Halogen bonding, a directional interaction involving a halogen atom as an electrophilic species, is increasingly recognized for its importance in molecular recognition and crystal engineering. rsc.orgnih.govresearchgate.netchemistryviews.org The fluorine atoms in the trifluorophenyl ring, while traditionally considered weak halogen bond donors, can participate in such interactions, particularly when activated by the electron-withdrawing nature of the other fluorine atoms and the phenyl ring. rsc.org

Future research could employ a combination of experimental techniques, such as X-ray crystallography and various forms of spectroscopy, alongside computational modeling to elucidate the nature and strength of these non-covalent interactions. Molecular dynamics simulations can provide a dynamic picture of how this compound and its derivatives interact with their environment, including solvent molecules and other solutes. github.ionih.govpsu.edupsu.edu A deeper understanding of these fundamental molecular interactions will be critical for the rational design of new materials and bioactive compounds based on this chemical scaffold.

Key Non-Covalent Interactions to Investigate:

Interaction Type Potential Role Investigative Techniques
Halogen Bonding Crystal packing, molecular recognitionX-ray crystallography, computational modeling
Hydrogen Bonding Dimerization, interaction with polar solventsInfrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy
π-π Stacking Self-assembly, interaction with aromatic systemsUV-Vis and fluorescence spectroscopy, computational modeling
Hydrophobic Interactions Solvation in non-polar media, binding to hydrophobic pocketsChromatography, molecular dynamics simulations

Q & A

Q. What synthetic routes are optimal for preparing 5-(2,4,5-trifluorophenyl)pentanoic acid, and how can intermediates be characterized?

The synthesis of fluorinated aromatic carboxylic acids typically involves coupling reactions or functional group transformations. For example, 2,4,5-trifluorophenylacetic acid (CAS 209995-38-0), a structurally related compound, is synthesized via nucleophilic substitution using precursors like 2,4,5-trifluorobromobenzene and malonic ester derivatives under basic conditions . Key intermediates can be purified via recrystallization (e.g., using chloroform or DMSO ) and characterized by 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and LC-MS to confirm regiochemistry and purity. Reaction progress should be monitored by TLC or HPLC, with attention to side products like dehalogenated byproducts.

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ~254 nm) is standard for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and detects trace impurities . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can be conducted using accelerated degradation protocols. For fluorinated compounds, 19F NMR^{19} \text{F NMR} is particularly useful to monitor fluorine-specific interactions or decomposition . Storage in sealed, dry containers at room temperature is advised to prevent hydrolysis or oxidation .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Solubility in aqueous buffers is often limited due to the hydrophobic trifluorophenyl group. Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation improve solubility for cell-based assays . For pharmacokinetic studies, pro-drug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability. Solubility parameters (logP ~1.47) and pKa (~3.78) should guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of fluorinated aromatic acids under radical-mediated conditions?

Pulse radiolysis studies on analogous organoselenium compounds reveal that fluorinated aromatic systems exhibit unique radical scavenging behavior. For example, 5-(phenylselanyl)pentanoic acid forms thermodynamically stable dimer anions via Se–Se bond formation upon reaction with hydroxyl radicals (OH\cdot \text{OH}) . Computational methods (e.g., M05-2X/6-311+G(d,p) level DFT) can predict transient species and validate experimental UV-Vis spectra (e.g., λmax alignment ). These approaches are applicable to study the antioxidant potential or degradation pathways of fluorinated pentanoic acids.

Q. How can computational modeling optimize the design of this compound derivatives for targeted applications?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. For example, TDDFT methods accurately modeled the λmax of transient radicals in selenated compounds . Molecular docking studies may further elucidate interactions with biological targets (e.g., enzymes in metabolic pathways). QSPR (Quantitative Structure-Property Relationship) models, as employed in CC-DPS profiling, enable property prediction for novel derivatives .

Q. What strategies mitigate conflicting data in fluorinated compound synthesis, such as unexpected byproducts or low yields?

Contradictions in yield or selectivity often arise from competing reaction pathways (e.g., para vs. meta substitution in electrophilic fluorination). Systematic screening of catalysts (e.g., Pd/Cu systems for cross-couplings ) and reaction conditions (temperature, solvent polarity) is critical. Advanced characterization tools, such as X-ray crystallography or in situ IR spectroscopy, help identify intermediates. For example, tert-butoxycarbonyl (Boc)-protected intermediates in peptide-like condensations require precise deprotection steps to avoid side reactions .

Q. How do fluorination patterns influence the compound’s metabolic stability and toxicity profile?

Fluorine atoms at the 2,4,5-positions enhance metabolic resistance by blocking cytochrome P450-mediated oxidation. Comparative studies using hepatocyte incubation assays (e.g., human vs. rat microsomes) assess clearance rates. Toxicity risks, such as mitochondrial dysfunction, can be evaluated via reactive oxygen species (ROS) assays in cell lines . Structural analogs like 2,4,5-trifluorophenylacetic acid show low acute toxicity (LD50 >2000 mg/kg in rodents) but require handling precautions (e.g., eye protection, ventilation) due to irritant properties .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

This compound is a potential precursor for protease inhibitors or GLP-1 agonists, as seen in sitagliptin intermediates . Condensation reactions with heterocyclic amines (e.g., triazolopyrazines) under catalytic conditions yield peptidomimetic scaffolds . Chirality control during synthesis (e.g., asymmetric hydrogenation) is critical for bioactive derivatives.

Methodological Resources

  • Synthesis : Use malonic ester or Suzuki-Miyaura couplings for fluorinated aryl intermediates .
  • Characterization : Employ 19F NMR^{19} \text{F NMR}, HRMS, and X-ray diffraction .
  • Computational Tools : M05-2X/6-311+G(d,p) for radical studies; QSPR for property prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.